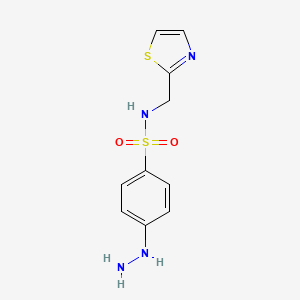

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is a chemical compound that combines a hydrazinyl group, a thiazole ring, and a benzenesulfonamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide typically involves the reaction of thiazole derivatives with benzenesulfonamide precursors. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: This compound has shown potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.

Biological Research: It is used in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules, which can be applied in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial cell membranes. The compound can form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and disrupt their function . This disruption can lead to the formation of pores in the bacterial cell membranes, ultimately causing cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-substituted hydrazinyl)benzenesulfonamides: These compounds share a similar hydrazinyl and benzenesulfonamide structure but differ in their substituents.

N-(thiazol-2-yl)benzenesulfonamides: These compounds lack the hydrazinyl group but retain the thiazole and benzenesulfonamide moieties.

Uniqueness

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is unique due to its combination of hydrazinyl, thiazole, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with bacterial cells in ways that similar compounds may not, making it a valuable candidate for further research and development.

Biologische Aktivität

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H12N4O2S |

| Molecular Weight | 240.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole-based compounds, including derivatives like this compound. Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar compounds showed low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer properties . The presence of the thiazole ring in the structure has been correlated with cytotoxic activity against various cancer cell lines. For example, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several tumor cell lines, indicating their potential as anticancer agents .

The proposed mechanism of action for this compound involves its interaction with specific biological targets. The hydrazine group may facilitate the formation of reactive intermediates that can interact with cellular macromolecules, disrupting normal cellular functions. Additionally, the sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis, thereby exerting its antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Key findings include:

- Substituents on the thiazole ring: Variations in substituents can significantly alter the potency and selectivity of these compounds.

- Hydrophilicity vs. Lipophilicity: Balancing these properties is essential for enhancing bioavailability and cellular uptake.

- Electronic effects: The presence of electron-donating or withdrawing groups influences the reactivity and binding affinity of the compound to its target sites .

Case Studies

- Antibacterial Study: A recent investigation into a series of thiazole-sulfonamide derivatives showed that those with bulky substituents exhibited enhanced antibacterial activity against S. aureus, with MIC values as low as 3.9 µg/mL .

- Anticancer Evaluation: A compound structurally related to this compound was tested against human cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Eigenschaften

Molekularformel |

C10H12N4O2S2 |

|---|---|

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

4-hydrazinyl-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C10H12N4O2S2/c11-14-8-1-3-9(4-2-8)18(15,16)13-7-10-12-5-6-17-10/h1-6,13-14H,7,11H2 |

InChI-Schlüssel |

PPWPZGYGFFJAIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)NCC2=NC=CS2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.